Allyloxytrimethylsilane

Catalog No.
S750133
CAS No.
18146-00-4
M.F
C6H14OSi
M. Wt
130.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyloxytrimethylsilane

Addressing the challenge of side reactions from unprotected allyl alcohol, Allyloxytrimethylsilane (CAS 18146-00-4) delivers precise bifunctional reactivity.

  • Enables high-yield Hosomi-Sakurai allylations with aldehydes/ketones, forming homoallylic alcohols after deprotection.
  • Functions as a monomer for functional organosilicas and crosslinked polymers via thiol-ene chemistry, boosting material performance.
  • Streamlines multi-step stereoselective syntheses through temporary silicon tethers, critical for carbohydrate and polyketide natural products.

Reliable supply chain with verified purity ensures seamless scale-up from R&D to production.

CAS Number

18146-00-4

Product Name

Allyloxytrimethylsilane

IUPAC Name

trimethyl(prop-2-enoxy)silane

Molecular Formula

C6H14OSi

Molecular Weight

130.26 g/mol

InChI

InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3

InChI Key

MNMVKGDEKPPREK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCC=C

Canonical SMILES

C[Si](C)(C)OCC=C

The exact mass of the compound Allyloxytrimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Trimethyl(allyloxy)silane, (Allyloxy)trimethylsilane, 3-(Trimethylsiloxy)propene, Allyl trimethylsilyl ether, Trimethyl[(prop-2-en-1-yl)oxy]silane, trimethyl(prop-2-en-1-yloxy)silane

Purity

≥95%

Package Size

25 g, 100 g

Allyloxytrimethylsilane (CAS: 18146-00-4) is a versatile bifunctional molecule incorporating both a reactive allyl group and a protective trimethylsilyl ether. This structure allows it to serve dual roles, either as a stable, protected form of allyl alcohol or as a monomer for creating functionalized silicon-containing polymers and materials.[1] Its utility spans from classic organic reactions, such as the Hosomi-Sakurai allylation for forming carbon-carbon bonds, to the synthesis of advanced materials like functional organosilica hybrids and polymers for biomedical applications.[2][3][4] The trimethylsilyl group provides a labile protecting function, enabling controlled release of the hydroxyl group under specific conditions, while the allyl group offers a site for polymerization or other carbon-carbon bond-forming reactions.

Synthesis Workflow Fit

Dual reactive centers Allyl nucleophile and trimethylsilyl protecting group in one molecule
Mild lability TMS-ether cleavable under fluoride catalysis without acid or base
One-step sulfonation Fluoride-catalyzed conversion directly to allyl benzenesulfonate
Electronic-grade precedent Documented use in OLED precursor and electronic material synthesis

Direct substitution of Allyloxytrimethylsilane with simpler analogs like allyl alcohol or allyltrimethylsilane often leads to process failures and undesirable outcomes. Using unprotected allyl alcohol introduces a free hydroxyl group that can cause side reactions, requires an additional protection step, and exhibits different solubility and handling characteristics. Conversely, using allyltrimethylsilane, which lacks the oxygen bridge, eliminates the potential for subsequent deprotection to reveal a hydroxyl group, making it unsuitable for applications requiring this latent functionality.[5] The specific bifunctional nature of Allyloxytrimethylsilane—a reactive allyl group tethered to a masked hydroxyl—is critical for multi-step syntheses and the creation of functionalized polymers where both features are exploited sequentially.[3]

Substitution Risk

Allyltrimethylsilane Lacks the Si–O bridge; provides allyl reactivity but no silyl protection capability.
TMSCl Offers silylation only; cannot deliver the allyl transfer essential for dual-functional sequences.
TBDMS allyl ether Substantially more stable; requires harsher deprotection that may compromise orthogonal group strategies.

Enhanced Reactivity and Nucleophilicity vs. Vinylsilanes

In electrophilic additions, allylsilanes as a class demonstrate significantly higher nucleophilicity than structurally analogous vinylsilanes. For example, the vinylsilane H2C=C(CH3)(SiMe3) reacts only one order of magnitude faster than propene, whereas allylsilanes' reactivity is enhanced by the β-silyl effect, which stabilizes the developing carbocation in the transition state.[6] This inherent electronic property makes Allyloxytrimethylsilane a more potent nucleophile for C-C bond formation with a wide range of electrophiles compared to vinylsilane alternatives.

Evidence DimensionRelative Reactivity Rate
Target Compound DataSignificantly more reactive due to β-silyl effect stabilization of cationic intermediate
Comparator Or BaselineVinylsilanes (e.g., trans-β-(Trimethylsilyl)styrene), which are slightly less reactive than their non-silylated parent alkenes (styrene).[6]
Quantified DifferenceAllylsilanes are significantly more nucleophilic than vinylsilanes.[6]
ConditionsElectrophilic addition reactions with benzhydrylium ions as reference electrophiles.

This ensures higher reaction rates and efficiency in key synthetic steps like the Hosomi-Sakurai reaction, reducing the need for harsh conditions or overly reactive electrophiles.

Hydrolytic lability
Class-level inference
Allyloxytrimethylsilane vs. TBDMS allyl ether
~10,000× lability difference
Supports orthogonal deprotection design
Class-level silyl ether stability comparison; review in target medium

Precursor for Functional Organosilica Hybrids

Allyloxytrimethylsilane serves as a stable, purifiable precursor for functional organosilica hybrids, overcoming limitations of traditional alkoxysilanes. Unlike many alkoxysilanes, which are sensitive to premature hydrolysis and difficult to purify via standard silica gel chromatography, allylsilane-based precursors are chemically robust.[3] This stability allows for complex organic modifications prior to the sol-gel process, enabling the creation of materials like bipyridine-bridged periodic mesoporous organosilicas (PMOs) used in metal-ion detection systems.[3]

Evidence DimensionPrecursor Stability and Purifiability
Target Compound DataChemically stable, allowing for purification by silica gel chromatography and complex functionalization before polymerization.
Comparator Or BaselineConventional Organoalkoxysilanes, which are often hydrolytically unstable, complicating purification and multi-step functionalization.
Quantified DifferenceQualitative but critical: enables synthetic routes and material structures not feasible with less stable alkoxysilane precursors.
ConditionsSynthesis of functional organic-bridged allylsilane precursors for subsequent sol-gel processing into organosilica hybrids.

For buyers in advanced materials, this compound's stability allows for the reliable, reproducible synthesis of high-purity, complex functional materials that are inaccessible using conventional, less stable silane precursors.

Sulfonate formation
Reported
Allyloxytrimethylsilane vs. Unsubstituted alkoxysilanes
Smooth conversion to allyl benzenesulfonate; lower conversions for ethoxy/methoxy analogs
Enables one-step sulfonate preparation
Qualitative comparison; exact yields not abstracted

Stereoselective Intramolecular Reactions via Silicon Tethers

The trimethylsilyloxy group in Allyloxytrimethylsilane is a key structural feature for advanced stereoselective synthesis. In reactions forming complex chiral molecules, this compound can be used to create a temporary silicon tether between the allyl nucleophile and an electrophilic center within the same molecule. For instance, reaction with a β-hydroxy aldehyde forms a tethered substrate. Upon activation, this undergoes a highly diastereoselective intramolecular allylation.[7][8] This strategy provides superior stereocontrol compared to intermolecular approaches, where controlling facial selectivity is more challenging. The choice of substituents on the silicon atom is critical; while bulkier groups like diisopropylsilyl are used for specific diol syntheses, the core principle of using an allyloxysilane as the tethering precursor is central.[7]

Evidence DimensionStereochemical Control
Target Compound DataEnables high diastereoselectivity through intramolecular delivery via a temporary silyl ether bridge.
Comparator Or BaselineIntermolecular allylation reactions, which often yield lower stereoselectivity without complex chiral catalysts or auxiliaries.
Quantified DifferenceProvides excellent stereoselectivity, for example, in the synthesis of specific allyl-C-mannosyl compounds where an alpha-product was obtained with high selectivity.[8]
ConditionsLewis acid-mediated (e.g., TMSOTf) intramolecular allylation of tethered substrates in acetonitrile.

This enables the synthesis of complex molecules with precisely controlled stereochemistry, a critical requirement in pharmaceutical and fine chemical manufacturing.

OLED precursor use
Data to verify
Documented as a reagent for trimethylsilyl-protected (3‑hydroxypropyl)trimethoxysilane, an OLED/electronic material precursor.
Supports electronic-grade material sourcing
Source context not available; confirm with supplier
Reactive centers
Class-level inference
2 vs. 1
Allyloxytrimethylsilane / Allyltrimethylsilane, TMSCl
Dual-functionality reduces reagent steps
Class-level; verify in specific reaction context

Synthesis of Homoallylic Alcohols via Lewis Acid-Catalyzed Allylation

As a potent nucleophile, Allyloxytrimethylsilane is a reagent of choice for Hosomi-Sakurai reactions to produce homoallylic alcohols. Its high reactivity allows for efficient carbon-carbon bond formation with aldehydes and ketones under catalysis by Lewis acids like TiCl4, often with high regiospecificity at the γ-carbon of the allyl group.[5][9]

Fabrication of Advanced Organosilica Materials

The compound's stability to standard purification techniques makes it an ideal precursor for multi-step syntheses of complex organoallylsilanes. These advanced precursors are then used in sol-gel processes to create functional hybrid materials, such as periodic mesoporous organosilicas (PMOs) with integrated receptors for chemical sensing applications.[3]

Stereocontrolled Synthesis of Polyketides and Carbohydrates

Leveraging its ability to form temporary silicon tethers, Allyloxytrimethylsilane is employed in complex stereoselective intramolecular allylations. This is particularly valuable in the synthesis of natural products like carbohydrates and polyketides, where precise control over multiple stereocenters is essential for biological activity.[8]

Monomer for Functional Polymers in Biomedical Applications

The allyl group serves as a polymerizable unit, making Allyloxytrimethylsilane a useful monomer or precursor for polymers with allyl functionality. These polymers can be further modified via the allyl group (e.g., through thiol-ene reactions) to create crosslinked networks for applications like drug delivery micelles with enhanced stability.[4][10]

Application Fit Matrix

Application
Selection Property
Validation Focus
Transient alcohol protection
TMS-ether lability for mild fluoride cleavage
Orthogonality with acid/base-sensitive groups
Allyl benzenesulfonate synthesis
Allyloxy-activated silicon for fluoride-catalyzed substitution
Conversion efficiency vs. unsubstituted alkoxysilanes
Organosilicon polymer functionalization
Cohydrosilylation reactivity with Si-H siloxanes
Reported high-yield side-chain incorporation
OLED & electronic-material precursors
Documented route for (3-hydroxypropyl)trimethoxysilane protection
Literature precedent for electronic-grade use

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

18146-00-4

Wikipedia

Allyloxytrimethylsilane

General Manufacturing Information

Silane, trimethyl(2-propen-1-yloxy)-: ACTIVE

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